The synthesis of linrodostat mesylate involves several key steps that utilize established organic chemistry techniques. The synthetic route begins with the coupling of a vinyl boronic acid with 4-chloro-6-fluoroquinoline under Suzuki coupling conditions. Following this, hydrogenation is performed to avoid over-reduction of the quinoline structure. Subsequent steps include hydrolysis to yield a ketone, which is then reduced to an alcohol using sodium borohydride in a diastereoselective manner. The resulting alcohol undergoes mesylation to form an intermediate mesylate, which is further processed in a one-pot reaction involving di-tert-butyl malonate and acetic acid for deprotection .
Linrodostat mesylate has a complex molecular structure characterized by its quinoline core and various functional groups that facilitate its interaction with IDO1. The molecular formula is C₂₁H₂₃N₃O₄S, and its molecular weight is approximately 401.49 g/mol. The structural features include:
The crystal structure analysis shows specific interactions between linrodostat mesylate and amino acid residues within the active site of IDO1, including hydrogen bonds and pi-stacking interactions .
Linrodostat mesylate primarily engages in competitive inhibition of IDO1 by occupying the heme cofactor-binding site. This action prevents the enzyme from catalyzing the conversion of tryptophan into kynurenine. The inhibition mechanism involves:
The compound does not exhibit significant activity against other dioxygenases like indoleamine 2,3-dioxygenase 2 or tryptophan 2,3-dioxygenase, indicating its selectivity .
The mechanism of action for linrodostat mesylate involves its interaction with the active site of IDO1. By binding to this site, linrodostat inhibits the oxidative cleavage of tryptophan:
Linrodostat mesylate exhibits several notable physical and chemical properties:
Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry have been employed to quantify linrodostat and its metabolites in biological samples .
Linrodostat mesylate has significant potential applications in oncology due to its role as an IDO1 inhibitor:
Current research continues to explore its effectiveness across different cancer types and its potential integration into existing treatment regimens .
Indoleamine 2,3-dioxygenase 1 (IDO1) is a cytosolic heme-containing enzyme that functions as a master regulator of tumor immune evasion. This enzyme is overexpressed in diverse cancer types, where it establishes an immunosuppressive tumor microenvironment (TME) through multifaceted mechanisms. Structurally, IDO1 contains two immunoreceptor tyrosine-based inhibitory motifs (ITIMs) at residues Y111 and Y249 within its small domain, which are critical for its non-enzymic signaling functions [6]. When phosphorylated, these motifs recruit Src homology 2 (SH2) domain-containing phosphatases (SHP1/SHP2), triggering the activation of the non-canonical NF-κB pathway. This signaling cascade reprograms dendritic cells (DCs) toward a tolerogenic phenotype characterized by reduced immunogenicity and enhanced immunosuppressive capacity [6] [8].
The immunosuppressive effects of IDO1 extend beyond dendritic cell modulation. Through its enzymatic and non-enzymatic activities, IDO1 promotes the expansion and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) while simultaneously inhibiting effector T cells and natural killer (NK) cells [1] [7]. This creates a self-reinforcing immunosuppressive network within the TME. Notably, CTLA-4 expressed on Tregs further amplifies IDO1 secretion by dendritic cells, establishing a positive feedback loop that enhances immune tolerance to tumor antigens [1] [4]. Additionally, IDO1 induces macrophage polarization toward the M2-like tumor-associated macrophage (TAM) phenotype, which contributes to tissue remodeling and suppression of anti-tumor immunity [7].
Table 1: Immune Cell Modulation by IDO1 in the Tumor Microenvironment
Immune Cell Type | Mechanism of IDO1 Action | Functional Outcome |
---|---|---|
Dendritic Cells | Reprogramming via ITIM phosphorylation and non-canonical NF-κB activation | Tolerogenic phenotype development |
Regulatory T Cells (Tregs) | Increased differentiation and activation via kynurenine-AhR signaling | Enhanced immunosuppressive activity |
Myeloid-Derived Suppressor Cells (MDSCs) | Expansion and activation through IDO1-kynurenine pathway | Suppression of effector T cell function |
Effector T Cells | Cell cycle arrest via GCN2 kinase activation | Functional anergy and proliferation inhibition |
Natural Killer (NK) Cells | Downregulation of activating receptors | Reduced cytotoxic activity |
IDO1 catalyzes the first and rate-limiting step in the kynurenine pathway, oxidizing L-tryptophan through cleavage of the 2,3-double bond of its indole ring. This reaction consumes molecular oxygen (O₂) and produces N-formylkynurenine, which is rapidly converted to kynurenine (Kyn) [1]. The catalytic mechanism involves a ternary complex formation where the substrate binds at the sixth coordination site of the ferrous heme cofactor. The indole ring engages in water-mediated hydrogen bonding with S167 while establishing π-stacking interactions with F163 and Y126 [6]. This enzymatic reaction exhibits complex regulation, including the phenomenon of substrate inhibition at high tryptophan concentrations due to binding at an accessory site located below the heme's fifth coordination site [6].
The immunomodulatory effects of this pathway operate through two primary mechanisms: tryptophan depletion and kynurenine accumulation. Tryptophan scarcity activates the general control nonderepressible 2 (GCN2) kinase pathway in T cells, leading to phosphorylation of eukaryotic initiation factor 2α (eIF2α) and subsequent translational arrest. This results in T cell anergy and cell cycle arrest [1] [7]. Concurrently, accumulated kynurenine and its downstream metabolites activate the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor that promotes the differentiation of naïve CD4⁺ T cells into immunosuppressive Tregs while inhibiting T helper 17 (Th17) differentiation [3] [7]. AhR activation also induces IDO1 expression in dendritic cells, creating a positive feedback loop that amplifies immunosuppression [1] [9].
Table 2: Key Metabolites in the Tryptophan-Kynurenine Pathway and Their Immunological Effects
Metabolite | Biological Role | Immunological Impact |
---|---|---|
L-Tryptophan | Essential amino acid | T cell activation and proliferation |
L-Kynurenine | Primary IDO1 metabolite | AhR activation, Treg differentiation, endothelial cell dysfunction |
3-Hydroxykynurenine | Reactive oxygen species generator | Oxidative stress, TH1 cell apoptosis |
3-Hydroxyanthranilic Acid | Downstream metabolite | Selective apoptosis of TH1 cells, inhibition of TH17 function |
Quinolinic Acid | NAD⁺ precursor | Microglial activation, neurotoxicity |
Picolinic Acid | Metal chelator | Modulates inflammatory responses |
Importantly, IDO1 exhibits conformational plasticity that enables distinct functional states. The enzyme transitions between a closed conformation that facilitates substrate binding and catalysis, and an open conformation that may favor protein-protein interactions for signaling functions [6]. This duality allows IDO1 to function as a moonlighting protein that mediates both enzymatic activity and signal transduction, depending on cellular context and microenvironmental conditions. The non-enzymic signaling function occurs predominantly in early endosomes, where phosphorylated IDO1 recruits phosphoinositide 3-kinase (PI3K) and initiates a signaling cascade that establishes long-term immunoregulatory phenotypes in dendritic cells [6].
IDO1 overexpression has been established as a significant negative prognostic indicator across multiple cancer types. Its expression is regulated at the transcriptional level through promoter elements including interferon-stimulated response elements (ISREs) and interferon-activated sites (GAS), which bind interferon regulatory factor 1 (IRF1) and signal transducer and activator of transcription 1 (STAT1), respectively [1] [7]. In endometrial cancer (EC), which exhibits the highest prevalence of microsatellite instability (MSI-H) across human cancers, IDO1 overexpression correlates with advanced disease stage and resistance to immunotherapy [3]. Approximately 30% of primary endometrial carcinomas demonstrate MSI-H status, a biomarker for response to immune checkpoint inhibitors, yet IDO1 overexpression in this subset predicts reduced treatment efficacy [3].
In gastrointestinal malignancies, IDO1 overexpression is associated with aggressive tumor behavior. Pancreatic ductal adenocarcinoma (PDAC) features an immunologically "non-inflamed" TME characterized by elevated IDO1 expression in both tumor cells and stromal components. This creates a metabolic barrier wherein IDO1-mediated tryptophan depletion and kynurenine accumulation inhibit effector T cell function while promoting Treg infiltration [9]. Quantitative assessments reveal that PDAC patients with high tumoral IDO1 expression exhibit significantly reduced overall survival compared to those with low expression. Similarly, in hepatocellular carcinoma, interleukin-6 (IL-6) upregulates the intestine-specific homeobox (ISX) gene, which induces coordinated expression of IDO1 and tryptophan 2,3-dioxygenase (TDO), accelerating tumor progression [4] [7].
Table 3: Prognostic Significance of IDO1 in Human Cancers
Cancer Type | Expression Frequency | Prognostic Value | Associated Molecular Features |
---|---|---|---|
Endometrial Cancer | 40-80% in endometrioid subtypes | Reduced response to anti-PD-1 therapy | MSI-H status (30% of cases) |
Pancreatic Ductal Adenocarcinoma | >60% of advanced cases | Reduced overall survival | KRAS mutations, dense desmoplastic stroma |
Breast Cancer | Triple-negative > Luminal | Shorter progression-free survival | Elevated tumor-infiltrating Tregs |
Colorectal Cancer | 45-75% of metastatic cases | Increased metastatic potential | Microsatellite instability status |
Melanoma | Up to 65% of advanced cases | Resistance to CTLA-4 inhibitors | Elevated kynurenine/tryptophan ratio |
The kynurenine/tryptophan (Kyn/Trp) ratio in serum has emerged as a non-invasive biomarker of IDO1 activity. Elevated ratios correlate with increased tumor burden, metastatic progression, and poor treatment response across multiple malignancies [6] [9]. In hematologic malignancies, IDO1 is overexpressed in Hodgkin lymphoma tumor cells and acute myeloid leukemia blasts, where it contributes to immune evasion by inhibiting allogeneic T-cell responses. The prognostic significance of IDO1 extends beyond tumor cells to include tumor-infiltrating immune cells, particularly dendritic cells and macrophages within the tumor microenvironment, where IDO1 expression creates immune-privileged niches that protect tumor cells from immune surveillance [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7